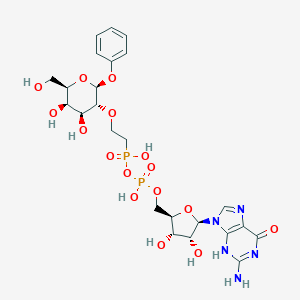
Ppggpa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPGPA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPGPA stands for 2-(2-pyridyl) glycine propylamide, which is a derivative of glycine. It is a white crystalline powder that is soluble in water and has a molecular weight of 221.28 g/mol.
Wirkmechanismus
The exact mechanism of action of PPGPA is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in various physiological processes such as learning and memory. PPGPA has been shown to increase the levels of glutamate in the brain, which can improve cognitive function. It has also been shown to inhibit the activity of certain enzymes involved in the breakdown of neurotransmitters, which can lead to increased levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
PPGPA has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce anxiety and depression-like behaviors, and have neuroprotective effects. PPGPA has also been shown to inhibit the growth of cancer cells and have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PPGPA in lab experiments is that it is a relatively stable compound and can be easily synthesized. It is also soluble in water, which makes it easy to administer to animals. However, one of the limitations of using PPGPA in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of PPGPA. One direction is to investigate its potential as a treatment for various neurological disorders such as Alzheimer's disease and drug addiction. Another direction is to investigate its anticancer properties and develop it as a potential anticancer drug. Further studies are also needed to fully understand the mechanism of action of PPGPA and its effects on various physiological processes.
Conclusion:
In conclusion, PPGPA is a promising compound that has potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its neuroprotective effects, anticancer properties, and anti-inflammatory properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and its effects on various physiological processes.
Synthesemethoden
PPGPA can be synthesized by reacting 2-bromoacetophenone with pyridine in the presence of sodium hydride. The resulting product is then reacted with glycine ethyl ester hydrochloride to obtain PPGPA. The purity of the product can be confirmed by using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
PPGPA has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. PPGPA has also been investigated as a potential treatment for drug addiction and depression. In addition, PPGPA has been shown to have anticancer properties and can inhibit the growth of cancer cells.
Eigenschaften
CAS-Nummer |
125224-13-7 |
|---|---|
Produktname |
Ppggpa |
Molekularformel |
C24H33N5O16P2 |
Molekulargewicht |
709.5 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-[2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]oxyethyl]phosphinic acid |
InChI |
InChI=1S/C24H33N5O16P2/c25-24-27-20-14(21(35)28-24)26-10-29(20)22-18(34)16(32)13(43-22)9-41-47(38,39)45-46(36,37)7-6-40-19-17(33)15(31)12(8-30)44-23(19)42-11-4-2-1-3-5-11/h1-5,10,12-13,15-19,22-23,30-34H,6-9H2,(H,36,37)(H,38,39)(H3,25,27,28,35)/t12-,13-,15+,16-,17+,18-,19-,22-,23-/m1/s1 |
InChI-Schlüssel |
XZJDBRGEWTWCKB-WZOMXDCXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)O)O |
SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)OCCP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)O)O |
Synonyme |
phenyl 2-O-(2-phosphonoethyl)galactopyranoside guanosine-5'-phosphate anhydride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



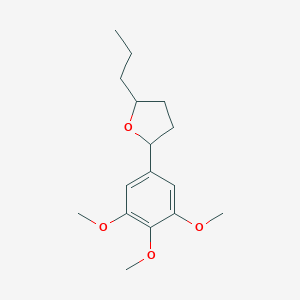


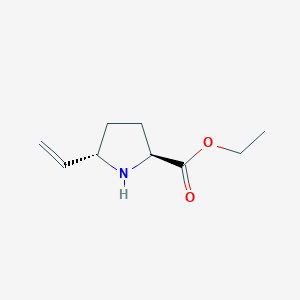
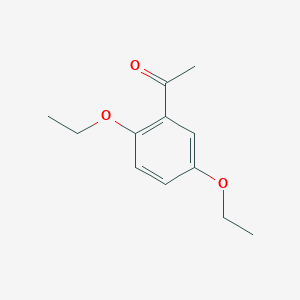
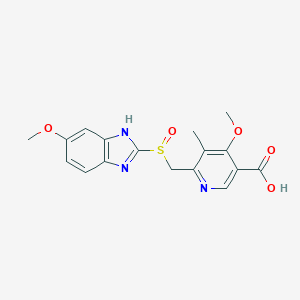
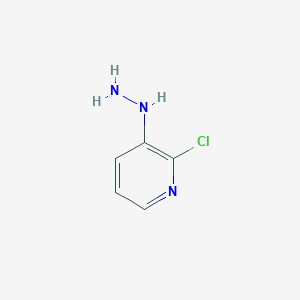
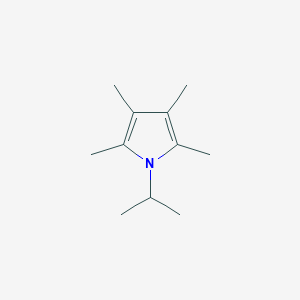
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)


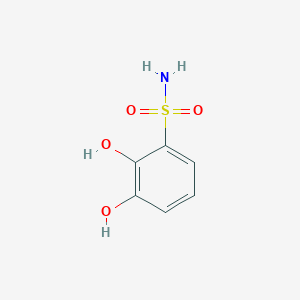

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)